Formestane

Description

This compound was the first selective, type I, steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer in post-menopausal women. This compound suppresses estrogen production from anabolic steroids or prohormones. This compound is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity. It is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes. this compound has poor oral bioavailability, and thus must be administered fortnightly (bi-weekly) by intramuscular injection. Some clinical data has suggested that the clinically recommended dose of 250mg was too low. With the discovery of newer, non-steroidal and steroidal, aromatase inhibitors which were orally active and less expensive than this compound, this compound lost popularity. Currently, this compound (categorized as an anti-estrogenic agent) is prohibited from use in sports in accordance to the regulations of the World Anti-Doping Agency. It is not US FDA approved, and the intramuscular injection form of this compound (Lentaron) which was approved in Europe has been withdrawn.

This compound is a synthetic steroidal substance with antineoplastic activity. this compound binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

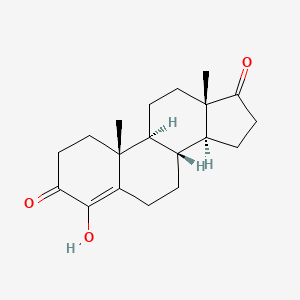

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMTWJCGUFAOD-KZQROQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034113 | |

| Record name | 4-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

566-48-3 | |

| Record name | Formestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formestane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 566-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Androsten-4-ol-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Formestane's Mechanism of Action in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, steroidal aromatase inhibitor previously utilized in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2] Its mechanism of action is centered on the irreversible inactivation of aromatase, the enzyme crucial for estrogen biosynthesis.[3] This guide provides a detailed examination of this compound's molecular mechanism, its downstream effects on breast cancer cell signaling, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Irreversible Aromatase Inactivation

The primary mechanism of this compound is the targeted inhibition of aromatase (cytochrome P450 19A1), the rate-limiting enzyme that converts androgens (e.g., androstenedione (B190577) and testosterone) into estrogens (e.g., estrone (B1671321) and estradiol).[3][4] This is particularly critical in postmenopausal women, where the peripheral conversion of androgens in tissues like adipose tissue becomes the main source of estrogen.[1][2]

This compound is classified as a Type I, irreversible aromatase inhibitor, also known as a "suicide inhibitor".[3][5] Its action involves a multi-step process:

-

Competitive Binding : As an analogue of the natural substrate androstenedione, this compound competitively binds to the active site of the aromatase enzyme.[5]

-

Enzymatic Conversion : The aromatase enzyme begins to process this compound as it would its natural substrate.

-

Irreversible Inactivation : This enzymatic processing converts this compound into a reactive intermediate that forms a permanent, covalent bond with the enzyme.[5] This action permanently inactivates the enzyme molecule, preventing it from catalyzing further estrogen synthesis.[3]

The body must then synthesize new aromatase enzymes to restore estrogen production, leading to a prolonged therapeutic effect even after the drug is cleared from circulation.[3]

Downstream Cellular Effects in Breast Cancer Cells

The reduction in estrogen biosynthesis triggers a cascade of downstream effects that collectively inhibit the growth of ER-positive breast cancer cells.

Inhibition of Estrogen Receptor (ER) Signaling

Estrogen-dependent breast cancers rely on the binding of estradiol to the estrogen receptor (ERα) in the nucleus. This binding event causes the receptor to dimerize and function as a transcription factor, recruiting coactivators and initiating the transcription of estrogen-responsive genes. These genes, including those for progesterone (B1679170) receptor (PgR), cyclin D1, and c-myc, are critical for driving cell cycle progression and proliferation.

By drastically reducing the levels of circulating and local estrogens, this compound effectively starves the cancer cells of their primary growth signal. The absence of the estrogen ligand prevents ERα activation, thereby halting the transcription of proliferative genes and leading to a cessation of tumor growth.

Induction of Cell Cycle Arrest and Apoptosis

The consequence of ER signaling inhibition is a halt in cell cycle progression. Studies on other aromatase inhibitors have shown that this class of drugs can induce cell cycle arrest, typically in the G0/G1 phase.[6] This is a direct result of the downregulation of key cell cycle proteins like cyclin D1. Furthermore, prolonged estrogen deprivation can trigger programmed cell death, or apoptosis. This compound and its analogues have been shown to induce apoptosis, a process characterized by morphological changes like chromatin condensation and the activation of specific cellular machinery.[6] This is often accompanied by an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) and the cleavage of Poly (ADP-ribose) polymerase (PARP).[7]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in both preclinical and clinical settings.

Table 1: In Vitro Aromatase Inhibition

| Parameter | Value | Source |

|---|

| IC50 (Aromatase) | 42 nM |[4] |

Table 2: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)

| Study Parameter | Dose | Result | Source(s) |

|---|---|---|---|

| Objective Response Rate | 250 mg, i.m., bi-weekly | 23% - 33% | [6][8] |

| Objective Response Rate | 500 mg, i.m., bi-weekly | 46% | [8] |

| Disease Stabilization | 250 mg, i.m., bi-weekly | 20% - 29% | [6] |

| Median Response Duration | 250 mg / 500 mg, i.m. | 11 - 12 months |[8] |

Table 3: Endocrine Effects

| Parameter | Dose | Result | Source(s) |

|---|---|---|---|

| Serum Estradiol (E2) Suppression | 250 mg / 500 mg, i.m. | Significant reduction (>40%) after 2 weeks | [6][8] |

| Serum Estrone Suppression | 250 mg / 500 mg, i.m. | Significant reduction after 2 weeks |[6] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Protocol: Aromatase Activity Assay (Tritiated Water Release)

This assay is the gold standard for measuring the catalytic activity of aromatase and the potency of its inhibitors.

Principle : The aromatization of the androgen substrate involves the removal of a tritium (B154650) atom from a specific position (e.g., [1β-³H]-androstenedione). This tritium is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to aromatase activity and can be quantified by liquid scintillation counting after separating it from the radiolabeled steroid substrate.[9][10]

Methodology :

-

Preparation : Prepare a reaction mixture containing microsomal fractions (from human placenta or aromatase-overexpressing cells), a NADPH-generating system, and the radiolabeled substrate [1β-³H]-androstenedione.[11]

-

Inhibition : For inhibitor studies, pre-incubate the microsomal preparation with varying concentrations of this compound before adding the substrate.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 5-20 minutes).

-

Stopping the Reaction : Terminate the reaction by adding an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Separation : Vigorously mix and then centrifuge to separate the aqueous phase (containing ³H₂O) from the organic phase (containing the steroid substrate and metabolites).

-

Quantification : An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Analysis : Calculate the percentage of inhibition at each this compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting inhibition versus log concentration.

Protocol: Cell Proliferation Assay (Crystal Violet)

This assay measures the effect of this compound on the proliferation of breast cancer cell lines (e.g., ER-positive MCF-7 or T47D).

Principle : Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained after washing is proportional to the number of viable cells.

Methodology :

-

Cell Seeding : Seed breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Treatment : Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. For ER+ cells, use phenol (B47542) red-free medium with charcoal-stripped serum to remove exogenous estrogens.

-

Incubation : Incubate the cells for a specified period (e.g., 3-6 days).

-

Staining : Remove the medium, wash gently with PBS, and fix the cells (e.g., with methanol). Add Crystal Violet staining solution and incubate for 20 minutes.[12]

-

Washing : Remove the stain and wash the wells with water to remove excess dye.

-

Solubilization : Air dry the plate and add a solubilizing agent (e.g., 10% acetic acid) to each well to release the bound dye.[12]

-

Quantification : Measure the absorbance of the solubilized dye at ~570 nm using a microplate reader.

-

Analysis : Normalize absorbance values to the vehicle control to determine the percentage of cell proliferation inhibition.

Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC or PE) and can detect this change. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[13]

Methodology :

-

Cell Culture & Treatment : Culture breast cancer cells (e.g., MCF-7) in 6-well plates and treat with this compound or vehicle for a desired time (e.g., 48-72 hours).[6]

-

Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorophore-conjugated Annexin V and PI to the cell suspension.[13]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells immediately using a flow cytometer.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Conclusion

This compound exerts its anti-cancer effect in ER-positive breast cancer through a highly specific and potent mechanism: the irreversible "suicide" inhibition of the aromatase enzyme. This leads to profound estrogen suppression, which in turn inhibits the primary growth signaling pathway in hormone-dependent cancer cells, ultimately causing cell cycle arrest and apoptosis. Although its clinical use has been largely superseded by orally active third-generation aromatase inhibitors, the study of this compound's mechanism provides a clear and foundational understanding of aromatase inhibition as a cornerstone of endocrine therapy for breast cancer.

References

- 1. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis and Autophagy in Breast Cancer Cells following Exemestane Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: an effective first-line endocrine treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Formestane from Androstenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a steroidal aromatase inhibitor that has been utilized in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its synthesis from the readily available steroid precursor androstenedione (B190577) (androst-4-ene-3,17-dione) is a key process for its production. This technical guide provides a comprehensive overview of a scientifically established method for this conversion, detailing the experimental protocol, and presenting relevant data in a structured format for clarity and reproducibility. The synthesis involves a two-step process: the epoxidation of androstenedione followed by an acid-catalyzed rearrangement to yield this compound.

Introduction

This compound is a potent, irreversible inhibitor of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens. By blocking this pathway, this compound effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-sensitive breast cancer. The synthesis of this compound from androstenedione is a critical process for the pharmaceutical industry and for researchers investigating novel aromatase inhibitors. This guide focuses on a well-documented synthetic route, providing the necessary details for its replication in a laboratory setting.

Synthetic Pathway

The conversion of androstenedione to this compound can be achieved through a two-step synthetic sequence. The first step involves the epoxidation of the α,β-unsaturated ketone moiety in androstenedione to form an epoxide intermediate. The subsequent step is an acid-catalyzed rearrangement of this epoxide to introduce the hydroxyl group at the C-4 position, yielding this compound.

Formestane: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, irreversible, steroidal aromatase inhibitor.[1] It functions by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby blocking estrogen production.[1] This mechanism of action made it a therapeutic option for estrogen-receptor-positive breast cancer in post-menopausal women.[1][2] While newer, orally active aromatase inhibitors have largely supplanted it in clinical practice, a thorough understanding of its pharmacokinetic and metabolic profile remains crucial for researchers in drug development, endocrinology, and anti-doping science.[1][3] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic profiles depending on the route of administration, with intramuscular injection providing significantly better bioavailability than oral ingestion.[1]

Table 1: Pharmacokinetic Parameters of this compound Following Intramuscular Administration in Postmenopausal Breast Cancer Patients

| Parameter | Value (Mean ± SD) | Number of Subjects (N) | Reference |

| Cmax | 48.0 ± 20.9 nmol/L | 7 | [4][5] |

| Tmax | 24–48 hours | 7 | [4][5] |

| Plasma Concentration (after 14 days) | 2.3 ± 1.8 nmol/L | 7 | [4][5] |

| Bioavailability | Fully bioavailable | - | [1][4] |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Postmenopausal Breast Cancer Patients

| Parameter | Value (Mean ± SD) | Number of Subjects (N) | Reference |

| Terminal Elimination Half-Life | 18 ± 2 minutes | 3 | [4][5] |

| Plasma Clearance (CL) | 4.2 ± 1.3 L/(h·kg) | 3 | [4][5] |

| Terminal Distribution Volume (Vz) | 1.8 ± 0.5 L/kg | 3, 4 | [4] |

Metabolism

The in vivo metabolism of this compound is extensive, with the parent drug being rapidly cleared from circulation.[4][5] The primary routes of metabolism involve reduction and conjugation.

Metabolic Pathways

The biotransformation of this compound in humans primarily follows reductive pathways, with oxidative reactions being of minor importance.[4] A key metabolic step is the keto reduction at position 3 of the steroid molecule.[1][4] This is followed by reduction of the 4,5-enol function.[4] Phase II metabolism involves conjugation, predominantly glucuronidation and sulfation.[1][4]

The major metabolic pathways of this compound are visualized in the following diagram:

Caption: Major metabolic pathways of this compound in vivo.

Major Metabolites

Several metabolites of this compound have been identified in human urine. The primary metabolite is the direct 4-O-glucuronide of this compound.[4][5] Other significant metabolites are the 3-O-sulfates of 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one, found in a ratio of approximately 7:3.[4][5] In a study involving oral administration, 4-hydroxytestosterone was also identified as a notable metabolite in female urine.[1]

Studies in horses have identified additional metabolites, including various dihydroxy and triol derivatives, with 4-hydroxytestosterone (M1) being a key target for detection.[6][7] While not all of these have been confirmed as major human metabolites, they provide insight into the potential biotransformation pathways.

Excretion

This compound is primarily eliminated through metabolism, with the subsequent renal excretion of its metabolites.[4][5] Following an intravenous dose of 14C-labelled this compound, approximately 95% of the dose is excreted in the urine as metabolites.[4][5] The total excretory balance in urine and feces reaches up to 98.9% of the administered dose within 168 hours.[4][5]

Experimental Protocols

The understanding of this compound's pharmacokinetics and metabolism is derived from several key clinical studies. The methodologies of these studies are crucial for interpreting the data.

Study 1: Pharmacokinetics and Metabolism in Breast Cancer Patients[4][5]

-

Objective: To investigate the pharmacokinetics, bioavailability, and metabolism of this compound in postmenopausal women with advanced breast cancer.

-

Study Population: Seven female patients with advanced breast cancer.

-

Dosing Regimen:

-

Single 250 mg intramuscular (i.m.) doses of commercial this compound were administered on Days 0, 21, 35, 49, and 63.

-

On Day 63, three of the patients also received a single intravenous (i.v.) pulse dose of 1 mg of 14C-labelled this compound.

-

-

Sample Collection:

-

Blood samples were collected at various time points to determine plasma concentrations of this compound.

-

Urine and feces were collected to determine the excretory balance of the 14C-labelled dose.

-

-

Analytical Methods:

-

Plasma concentrations of non-labelled this compound were determined by a gas chromatography/mass spectrometry (GC/MS) method.

-

Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

-

Metabolites in plasma and urine were separated by high-performance liquid chromatography (HPLC).

-

Structural analysis of metabolites was performed using mass spectrometry (MS), nuclear magnetic resonance (NMR), and UV spectroscopy.

-

The workflow for this type of pharmacokinetic and metabolism study can be generalized as follows:

Caption: A generalized experimental workflow for a pharmacokinetic and metabolism study.

Study 2: Oral Dose Finding in Postmenopausal Breast Cancer Patients[8]

-

Objective: To evaluate the endocrine and pharmacokinetic effects of four different oral doses of this compound.

-

Study Population: 43 postmenopausal breast cancer patients.

-

Dosing Regimen: Patients were treated with daily oral doses of 62.5 mg, 125 mg, 250 mg, or 500 mg for 4 weeks, followed by 250 mg daily for a further 4 weeks.

-

Sample Collection: Serum samples were collected to measure levels of estradiol, estrone, aldosterone, cortisol, 17-hydroxyprogesterone, sex hormone-binding globulin, and this compound.

-

Key Finding: The maximum concentration and area under the curve of serum this compound levels after the first dose varied in an approximately linear manner with the dose.

Study 3: Metabolism for Anti-Doping Analysis[9][10][11]

-

Objective: To identify urinary biomarkers of this compound administration for anti-doping purposes.

-

Study Population: Healthy volunteers.

-

Dosing Regimen: Oral and transdermal administration of this compound.

-

Sample Collection: Urine samples were collected for up to 120 hours post-administration.

-

Analytical Methods: Gas chromatography coupled to mass spectrometry (GC-MS and GC-MS/MS).

-

Key Finding: The kinetic profiles of this compound and its main metabolites differed between oral and transdermal application, allowing for the potential to differentiate the route of administration based on metabolite ratios.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by poor oral bioavailability and rapid clearance when administered intravenously. Intramuscular injection provides a sustained-release profile, making it the preferred clinical route of administration. This compound undergoes extensive hepatic metabolism, primarily through reduction and conjugation, leading to a variety of metabolites that are predominantly excreted in the urine. The major human metabolites identified are the 4-O-glucuronide of the parent drug and 3-O-sulfates of reduced exocons. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the continued study of steroidal aromatase inhibitors and for the development of sensitive analytical methods for their detection.

References

- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wada-ama.org [wada-ama.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

The Rise and Fall of a Pioneer: A Technical Guide to Formestane, the First Selective Steroidal Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formestane (4-hydroxyandrost-4-ene-3,17-dione) holds a significant place in the history of endocrine therapy for breast cancer. As the first selective, irreversible steroidal aromatase inhibitor, it represented a paradigm shift in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the key preclinical and clinical findings, presenting quantitative data in structured tables for clear comparison. Furthermore, this guide outlines the detailed experimental protocols for seminal assays used in its evaluation and provides visual representations of its mechanism and experimental workflows through Graphviz diagrams. While superseded by later-generation aromatase inhibitors with improved oral bioavailability, the story of this compound offers valuable insights into the principles of targeted cancer therapy and the evolution of drug development.

Discovery and History: A Targeted Approach to Estrogen Deprivation

The development of this compound was pioneered by the groundbreaking work of Dr. Angela Brodie and her colleagues in the 1970s and 1980s.[1][2][3] Their research was driven by the understanding that estrogens fuel the growth of a significant proportion of breast cancers, particularly in postmenopausal women where the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase.[4] The prevailing endocrine therapies at the time, such as tamoxifen (B1202), targeted the estrogen receptor. Brodie's team pursued a novel strategy: inhibiting the production of estrogen at its source.

This led to the systematic design and synthesis of androstenedione (B190577) analogs, with the goal of creating a compound that could specifically block the aromatase enzyme.[1] Among these, 4-hydroxyandrostenedione (4-OHA), later named this compound, emerged as a potent and highly selective inhibitor.[5][6] Preclinical studies in the late 1970s and early 1980s demonstrated its ability to markedly inhibit estrogen biosynthesis both in vitro and in vivo, leading to the regression of estrogen-dependent mammary tumors in animal models.[5][6]

These promising preclinical results paved the way for clinical trials. The first clinical trials of this compound began in 1982, and it was first marketed in Europe in 1994 under the brand name Lentaron.[7] It was the first of a new class of drugs, the selective aromatase inhibitors, to be approved for the treatment of advanced breast cancer.[1] However, its poor oral bioavailability necessitated its administration as a bi-weekly intramuscular injection, a significant disadvantage that ultimately led to its decline in use with the advent of potent, orally active third-generation aromatase inhibitors.[4]

Mechanism of Action: A "Suicide Inhibitor"

This compound is a Type I, irreversible, steroidal aromatase inhibitor.[4][8] Its mechanism of action is often referred to as "suicide inhibition" because it is processed by the aromatase enzyme into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its permanent inactivation.[9][10] This irreversible binding is a key feature that distinguishes it from non-steroidal, reversible aromatase inhibitors.

The process can be visualized as a multi-step interaction:

-

Competitive Binding: As an analog of the natural substrate androstenedione, this compound competitively binds to the active site of the aromatase enzyme.

-

Enzymatic Conversion: The aromatase enzyme begins to catalyze the conversion of this compound, similar to how it would process androstenedione.

-

Formation of a Reactive Intermediate: This enzymatic processing generates a reactive intermediate of this compound.

-

Covalent Bonding and Inactivation: The reactive intermediate forms a stable, covalent bond with the aromatase enzyme, permanently blocking its catalytic activity.[9]

This irreversible inactivation means that the body must synthesize new aromatase enzymes to restore estrogen production, resulting in a sustained suppression of estrogen levels.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Aromatase Inhibition

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 | 80 nM | Not specified | [11] |

| IC50 | 42 nM | Not specified | [12] |

Table 2: Pharmacokinetic Parameters (Intramuscular Administration)

| Parameter | Value | Patient Population | Reference |

| Cmax | 48.0 ± 20.9 nmol/L | Postmenopausal breast cancer patients | [8] |

| Time to Cmax | 24-48 hours | Postmenopausal breast cancer patients | [8] |

| Elimination Half-life | 18 ± 2 min (IV administration) | Postmenopausal breast cancer patients | [8] |

| Clearance | 4.2 ± 1.3 L/h/kg (IV administration) | Postmenopausal breast cancer patients | [8] |

Table 3: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)

| Trial | Comparator | Line of Therapy | Objective Response Rate (this compound) | Objective Response Rate (Comparator) | Median Duration of Response (this compound) | Reference |

| Phase III | Megestrol (B1676162) Acetate (B1210297) | Second-line (post-tamoxifen) | 17% | 17% | Not Reported | [12] |

| Phase III | Megestrol Acetate | Second-line (post-tamoxifen) | 16.3% | 20.3% | Not Reported | [8] |

| Phase III | Tamoxifen | First-line | 33% | 37% | 15 months | [13] |

| Phase II | - | First-line (250 mg) | 33% | - | 11 months | [14] |

| Phase II | - | First-line (500 mg) | 46% | - | 12 months | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for two key assays used in the evaluation of this compound.

Aromatase Activity Assay (Tritiated Water Release Method)

This assay measures the activity of the aromatase enzyme by quantifying the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate.

Materials:

-

Microsomal preparation containing aromatase (e.g., from human placenta or recombinant sources)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound or other inhibitors

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, NADPH, and the microsomal preparation.

-

Inhibitor Addition: Add this compound or other test compounds at various concentrations to the incubation mixture. A vehicle control (e.g., DMSO) should also be included.

-

Pre-incubation: Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the aromatase reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

-

Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous layer to adsorb any remaining unmetabolized radiolabeled substrate.

-

Centrifugation: Centrifuge the mixture to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant (containing the [³H]₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]₂O produced, which is directly proportional to the aromatase activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells, such as MCF-7. The assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove estrogens)

-

This compound

-

Testosterone (B1683101) (as a substrate for intracellular aromatase)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density in phenol red-free medium with charcoal-stripped FBS and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound, with and without the addition of testosterone. Include appropriate controls (vehicle control, testosterone alone).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound occupies a pivotal position in the evolution of endocrine therapy for breast cancer. Its development as the first selective aromatase inhibitor validated the strategy of targeting estrogen synthesis and laid the groundwork for the subsequent development of more potent and orally bioavailable third-generation inhibitors. Although its clinical use has waned, the scientific journey of this compound, from rational drug design to clinical application, continues to be a valuable case study for researchers and drug development professionals. The principles of irreversible enzyme inhibition and the importance of preclinical and clinical evaluation that were central to the story of this compound remain highly relevant in the ongoing quest for more effective and targeted cancer therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. invent.org [invent.org]

- 3. 2017 Archive - In Memoriam: Angela Hartley Brodie, Ph.D., Internationally Renowned Breast Cancer Researcher at University of Maryland School of Medicine | University of Maryland School of Medicine [medschool.umaryland.edu]

- 4. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo studies with aromatase inhibitor 4-hydroxy-androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Open comparative trial of this compound versus megestrol acetate in postmenopausal patients with advanced breast cancer previously treated with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound versus megestrol acetate in postmenopausal breast cancer patients after failure of tamoxifen: a phase III prospective randomised cross over trial of second-line hormonal treatment (SAKK 20/90). Swiss Group for Clinical Cancer Research (SAKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the selective aromatase inhibitor this compound with tamoxifen as first-line hormonal therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: an effective first-line endocrine treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Formestane as a Prohormone of 4-Hydroxytestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a potent, irreversible, steroidal aromatase inhibitor, historically used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Beyond its primary mechanism of action in suppressing estrogen synthesis, this compound also functions as a prohormone, undergoing metabolic conversion to the active steroid 4-hydroxytestosterone (B1222710).[1][3] This derivative exhibits both weak androgenic activity and mild aromatase inhibiting properties.[1] This technical guide provides an in-depth review of the metabolic transformation of this compound, the biological activity of its key metabolite 4-hydroxytestosterone, and the experimental methodologies used to characterize these processes. Quantitative data from key studies are presented for comparative analysis, and critical biological pathways are visualized to elucidate the mechanisms of action.

Introduction

This compound is a second-generation aromatase inhibitor that acts as a substrate analogue for the aromatase enzyme, a member of the cytochrome P450 superfamily.[2][4] It competitively binds to the enzyme and is converted to a reactive intermediate that permanently inactivates the enzyme molecule, a mechanism known as "suicide inhibition".[2][5] This highly selective and long-lasting action effectively blocks the peripheral conversion of androgens to estrogens, a key therapeutic target in hormone-sensitive breast cancer.[1][2]

Concurrently, this compound serves as a precursor to 4-hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3-one), its 17-hydroxylated analogue.[1][6] This metabolic conversion is significant as 4-hydroxytestosterone itself is a biologically active steroid.[6] It is recognized as an anabolic steroid and is prohibited in sports by the World Anti-Doping Agency (WADA).[7][8] The androgenic nature of 4-hydroxytestosterone contributes to the overall pharmacological profile of this compound, with studies showing that androgenic metabolites can inhibit the proliferation of breast cancer cells.[9] This dual action—aromatase inhibition and conversion to an anti-proliferative androgen—underscores the unique therapeutic potential and complex pharmacology of this compound.

Metabolic Conversion of this compound to 4-Hydroxytestosterone

The biotransformation of this compound to 4-hydroxytestosterone is a critical step in its function as a prohormone. This conversion is a reductive process primarily occurring in the liver.[1] Human metabolic processes can convert 4-hydroxyandrostenedione to 4-hydroxytestosterone and vice versa.[7]

The primary metabolic pathway for this compound involves Phase I reactions, which are mainly reductive.[1][10] This includes the reduction of the 17-keto group to a 17β-hydroxyl group, yielding 4-hydroxytestosterone. Further metabolism can occur, leading to a variety of reduction products, including 3-hydroxy-4-oxo or 3,4-dihydroxylated compounds.[7][10] Phase II metabolism involves conjugation, primarily glucuronidation and sulfation, to facilitate renal excretion.[1][7]

Mechanism of Action of 4-Hydroxytestosterone: Androgen Receptor Signaling

As a testosterone (B1683101) derivative, 4-hydroxytestosterone exerts its biological effects by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[6][11] The signaling cascade is a multi-step process that ultimately modulates gene expression.

-

Ligand Binding: Being fat-soluble, 4-hydroxytestosterone diffuses across the cell membrane into the cytoplasm.[6] Here, it binds to the ligand-binding domain (LBD) of the AR, which is maintained in an inactive state through association with heat shock proteins (HSPs).[2]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR monomers then form homodimers.[2]

-

Nuclear Translocation and DNA Binding: The AR homodimer translocates into the nucleus, where its DNA-binding domain (DBD) recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[1][2]

-

Gene Transcription: The AR-ARE complex recruits co-regulators (co-activators or co-repressors) and the basal transcriptional machinery to modulate the transcription of androgen-responsive genes.[2][3] This leads to an increased rate of protein synthesis, contributing to the anabolic effects observed in muscle cells, and can also influence cell cycle progression.[9][12] For instance, androgens can inhibit the proliferation of breast cancer cells by affecting the expression of genes like Cyclin D1 (CCND1).[9]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic, clinical, and in vitro studies of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Intramuscular (250 mg) | Intravenous (1 mg 14C-labeled) | Reference(s) |

|---|---|---|---|

| Cmax | 48.0 ± 20.9 nmol/L | N/A | [1][13][14] |

| Tmax | 24-48 hours | N/A | [1][13][14] |

| Terminal Elimination Half-life (t½) | N/A | 18 ± 2 min | [13][14][15] |

| Plasma Clearance (CL) | N/A | 4.2 ± 1.3 L/(h·kg) | [13][14][15] |

| Volume of Distribution (Vz) | N/A | 1.8 ± 0.5 L/kg | [13][14][15] |

| Bioavailability | Fully bioavailable | 100% (Reference) | [1][13][14] |

| Renal Excretion of Metabolites | >95% (of total dose) | 95% (of dose) |[1][13][15] |

Table 2: Clinical Efficacy of Intramuscular this compound in Postmenopausal Breast Cancer

| Study Parameter | Dose: 250 mg (every 2 weeks) | Dose: 500 mg (every 2 weeks) | Reference(s) |

|---|---|---|---|

| Objective Response Rate (First-Line Therapy) | 33% | 46% | [16] |

| Objective Response Rate (Second-Line Therapy) | 23% - 30% | 40% | [17][18] |

| Disease Stabilization Rate | ~29% | N/A | [17] |

| Median Response Duration | 11 months | 12 months | [16] |

| Effect on Serum Estradiol (B170435) | Significant decrease (>40% below baseline) | Significant decrease (>40% below baseline) |[16][17][19] |

Table 3: In Vitro Aromatase Inhibition

| Compound | IC50 Value | Assay System | Reference(s) |

|---|---|---|---|

| This compound (4-OH-A) | 30.0 - 50.0 nM | Various in vitro assays | [17] |

| Exemestane (B1683764) (Positive Control) | 1.3 ± 0.28 µM | S9 fractions of HEK293 cells overexpressing aromatase | [20] |

| 17β-DHE (Exemestane Metabolite) | 9.2 ± 2.7 µM | S9 fractions of HEK293 cells overexpressing aromatase |[20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of this compound and 4-hydroxytestosterone.

Analysis of this compound and Metabolites in Biological Samples

Objective: To quantify this compound and its metabolites (including 4-hydroxytestosterone) in plasma or urine.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) [7][10]

-

Sample Preparation (Urine):

-

A 2 mL aliquot of urine is spiked with an internal standard (e.g., [2,2,4,4-2H4]-11β-hydroxyandrosterone).[7]

-

Hydrolysis: To cleave glucuronide conjugates, the sample is diluted with 1 mL of sodium phosphate (B84403) buffer (0.8 M, pH 7) and incubated with 50 µL of β-glucuronidase from E. coli at 50°C for 1 hour.[7]

-

Extraction: The pH is adjusted to ~9.6 with K2CO3/KHCO3 solution. Liquid-liquid extraction is performed with 5 mL of tert-Butyl methyl ether (TBME). The mixture is vortexed and centrifuged.

-

The organic layer is separated and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried residue is derivatized to create volatile TMS (trimethylsilyl) ethers. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide and ethanethiol (B150549) catalyst is added, and the sample is heated at 60°C for 20-30 minutes.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-1 or equivalent).

-

Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[7]

-

The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode to identify and quantify the target compounds based on their retention times and mass fragmentation patterns.

-

In Vivo Assessment of Androgenic Activity

Objective: To determine the androgenic activity of 4-hydroxytestosterone.

Methodology: Hershberger Bioassay [9][14][15]

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain) are used. Castration is typically performed on postnatal day 42-49.

-

Dosing:

-

Animals are randomly assigned to groups (n≥6 per group).

-

Androgenic Test: The test compound (4-hydroxytestosterone) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives the solvent only. A positive control group receives a reference androgen like testosterone propionate (B1217596) (TP).[5][9]

-

Anti-androgenic Test: The test compound is co-administered with a reference androgen (e.g., TP) to assess its ability to antagonize the androgen's effects.

-

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed (fresh weight):

-

Ventral prostate (VP)

-

Seminal vesicles (SV, with coagulating glands)

-

Levator ani and bulbocavernosus muscles (LABC)

-

Cowper's glands (COW)

-

Glans penis (GP)

-

-

Data Analysis: Tissue weights are normalized to body weight. A statistically significant increase in the weights of at least two of the five tissues compared to the vehicle control indicates androgenic activity.[9]

In Vitro Assessment of Cell Proliferation

Objective: To evaluate the effect of 4-hydroxytestosterone on the proliferation of hormone-responsive breast cancer cells.

Methodology: MCF-7 Cell Proliferation (MTT) Assay [9][21][22]

-

Cell Culture:

-

Human breast adenocarcinoma MCF-7 cells, which express androgen receptors, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the experiment, cells are cultured in a steroid-free medium (using charcoal-stripped FBS) for at least 3 days to eliminate confounding hormonal effects.[22]

-

-

Seeding and Treatment:

-

Cells are seeded into 96-well plates at a density of ~5,000-10,000 cells/well.

-

After 24 hours (to allow for attachment), the medium is replaced with fresh steroid-free medium containing various concentrations of the test compound (4-hydroxytestosterone), a vehicle control, and positive/negative controls (e.g., estradiol for proliferation, tamoxifen (B1202) for inhibition).

-

Cells are incubated for a defined period, typically 6 days.[22]

-

-

Proliferation Measurement (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at ~570 nm.

-

-

Data Analysis: Cell proliferation is expressed as a percentage relative to the vehicle-treated control wells. Dose-response curves are generated to determine the inhibitory or stimulatory effects of the compound.

Conclusion

This compound presents a multifaceted pharmacological profile, acting not only as a potent suicide inhibitor of aromatase but also as a prohormone for the biologically active androgen, 4-hydroxytestosterone. The metabolic conversion to 4-hydroxytestosterone and its subsequent interaction with the androgen receptor contribute to the overall therapeutic and physiological effects observed with this compound administration. This dual mechanism, involving both the suppression of estrogen production and the generation of an anti-proliferative androgen, highlights a complex interplay relevant to its use in oncology and its prohibition in athletic competition. The experimental protocols and quantitative data summarized in this guide provide a technical foundation for researchers engaged in the study of steroidal aromatase inhibitors, prohormone metabolism, and androgen receptor signaling. A thorough understanding of these interconnected pathways is essential for the continued development and evaluation of targeted endocrine therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. agilent.com [agilent.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wada-ama.org [wada-ama.org]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. Prognostic and Predictive Value of CCND1/Cyclin D1 Amplification in Breast Cancer With a Focus on Postmenopausal Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of new urinary exemestane metabolites by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. dshs-koeln.de [dshs-koeln.de]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. hormonebalance.org [hormonebalance.org]

Formestane and its Application in Estrogen-Sensitive Breast Cancer: A Technical Guide

Introduction

Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, selective, and irreversible steroidal aromatase inhibitor.[1][2] It was the first of its class to be extensively investigated for the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][3] In postmenopausal women, the primary source of estrogen is the conversion of androgens in peripheral tissues, a process catalyzed by the aromatase enzyme.[4][] By targeting this enzyme, this compound effectively reduces circulating estrogen levels, thereby depriving hormone-sensitive cancer cells of their primary growth stimulus.[2][6] This document provides a detailed overview of this compound's mechanism of action, its effects on signaling pathways, clinical efficacy, and the experimental methodologies used to evaluate its function.

Core Mechanism of Action: Irreversible Aromatase Inhibition

The cornerstone of this compound's therapeutic effect is its ability to inhibit aromatase, a cytochrome P450 enzyme complex responsible for the final step in estrogen biosynthesis.[7][8] this compound acts as a Type I, or "suicide," inhibitor.[4][6][7] As a substrate analogue of androstenedione, it competitively binds to the active site of the aromatase enzyme.[7] Following binding, the enzyme processes this compound, converting it into a reactive intermediate that binds covalently and permanently to the enzyme, leading to its irreversible inactivation.[][7] This inactivation means that estrogen production can only be restored through the synthesis of new aromatase enzymes, resulting in a prolonged therapeutic effect.[6]

Impact on Estrogen Receptor (ER) Signaling Pathway

In ER-positive breast cancer, estrogen binds to the estrogen receptor (primarily ERα) in the cytoplasm of cancer cells. This binding event triggers a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the estrogen-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes responsible for cell proliferation, survival, and differentiation.[8][9]

This compound's action is upstream of this process. By drastically reducing the systemic and local production of estrogen, it lowers the availability of the ligand required to activate the ER signaling cascade.[2] This leads to a state of estrogen deprivation, which in turn reduces the transcription of estrogen-responsive genes, thereby inhibiting the growth and proliferation of hormone-dependent breast cancer cells.[6]

References

- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound: effective therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Formestane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Formestane. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, a second-generation aromatase inhibitor, is a synthetic steroidal substance.[1] It is a derivative of the physiological steroid hormone androstenedione.[2] The key chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione[3] |

| CAS Number | 566-48-3[3] |

| Molecular Formula | C₁₉H₂₆O₃[3] |

| SMILES | C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[3] |

| InChI | InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1[3] |

| InChIKey | OSVMTWJCGUFAOD-KZQROQTASA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 302.41 g/mol [4] |

| Melting Point | 199-202 °C[4] |

| Solubility | Insoluble in water; Soluble in Chloroform (B151607), Methanol (slightly), and DMSO.[4][5][6] |

| pKa | 9.31[3] |

| LogP | 2.66[3] |

| Appearance | White to Off-White Solid[4] |

Chemical Structure

This compound is a 17-oxo steroid, specifically androst-4-ene-3,17-dione, with a hydroxy group substituting the hydrogen at the 4th position.[3] Its structure is characterized by a cyclopenta[a]phenanthrene core, which is typical for steroids.[6] Key features of its structure include a 4-hydroxy group, which is crucial for its inhibitory action on aromatase, and two ketone groups at positions C3 and C17.[6] It also has methyl groups at C10 and C13, defining its androstane (B1237026) skeleton.[6]

Mechanism of Action

This compound is a selective, Type I steroidal aromatase inhibitor.[7] Aromatase is a cytochrome P450 enzyme that is responsible for the conversion of androgens into estrogens.[2][7] In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues.[7]

This compound acts as a "suicide inhibitor."[1] It mimics the natural substrate, androstenedione, and binds irreversibly to the aromatase enzyme.[1][7][8] This irreversible binding leads to the permanent inactivation of the enzyme.[1][9] Consequently, the production of new aromatase enzymes is required for the body to regain its estrogen-producing capabilities, resulting in a prolonged reduction of estrogen levels.[1] By blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive breast cancer cells.[1][7]

Caption: Mechanism of action of this compound as an irreversible aromatase inhibitor.

Experimental Protocols

Aromatase Inhibition Assay

This protocol outlines a general method for assessing the in vitro efficacy of this compound in inhibiting aromatase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on aromatase enzyme activity.

Materials:

-

Human placental or ovarian microsomes (as a source of aromatase)

-

This compound

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH

-

Phosphate (B84403) buffer

-

Chloroform

-

Activated charcoal

-

Scintillation counter and vials

Methodology:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction tube, combine the aromatase-containing microsomes, NADPH, and phosphate buffer.

-

Add the different concentrations of this compound to the reaction tubes. A control tube with no inhibitor should also be prepared.

-

Initiate the reaction by adding the radiolabeled androstenedione.

-

Incubate the mixture at 37°C for a specified period (e.g., 1 hour).[10]

-

Stop the reaction by adding chloroform to extract the steroids.

-

Separate the aqueous phase, which contains the released ³H₂O as a product of the aromatization reaction.

-

Treat the aqueous phase with activated charcoal to remove any remaining labeled steroid substrate.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Detection of this compound in Urine by GC-MS

This protocol describes a general workflow for the detection and quantification of this compound in urine samples, often used in anti-doping analysis.[11][12]

Objective: To identify and quantify this compound and its metabolites in a urine sample.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of this compound)

-

Buffer for pH adjustment

-

β-glucuronidase enzyme

-

Solid-phase extraction (SPE) cartridges

-

Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)

-

Solvents for extraction and reconstitution (e.g., diethyl ether, hexane, ethyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Spike the urine sample with the internal standard.

-

Adjust the pH of the urine and add β-glucuronidase to hydrolyze conjugated metabolites.

-

Incubate to allow for enzymatic hydrolysis.

-

-

Extraction:

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids from the urine matrix.

-

Wash the extract to remove interfering substances.

-

Elute the analytes from the SPE cartridge or collect the organic phase from the liquid-liquid extraction.

-

-

Derivatization:

-

Evaporate the solvent from the extract.

-

Add the derivatizing agent to the dried residue to create volatile derivatives of this compound and its metabolites, which are suitable for GC analysis.

-

Heat the mixture to complete the derivatization reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the column.

-

The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio, providing a characteristic fragmentation pattern for this compound and its metabolites.

-

-

Data Analysis:

-

Identify this compound and its metabolites by comparing their retention times and mass spectra with those of certified reference standards.

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

-

Caption: Workflow for the detection of this compound in urine using GC-MS.

Conclusion

This compound is a potent, irreversible steroidal aromatase inhibitor with well-defined chemical and structural properties. Its mechanism of action, involving the suicide inhibition of the aromatase enzyme, makes it an effective agent for reducing estrogen levels, particularly in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. The analytical methods for its detection are well-established, ensuring accurate identification and quantification in various biological matrices. This guide provides a foundational understanding for professionals engaged in the research and development of endocrine therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 566-48-3 [chemicalbook.com]

- 5. This compound - High-Quality Synthetic Steroid at Best Price, Mumbai Supplier [nacchemical.com]

- 6. Buy this compound | 566-48-3 | >98% [smolecule.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Detection of this compound abuse by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Formestane: A Technical Guide to a Type I Steroidal Aromatase Inactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of formestane (4-hydroxyandrostenedione), a second-generation, Type I steroidal aromatase inhibitor. It elucidates its mechanism of action as an irreversible "suicide" inhibitor, presents its kinetic parameters in comparison to other key aromatase inhibitors, and details the experimental protocols used for its evaluation. Furthermore, this guide illustrates the critical signaling pathways affected by this compound and the experimental workflows for its characterization, serving as a comprehensive resource for professionals in oncology and drug development.

Mechanism of Action: Irreversible Suicide Inhibition

This compound is classified as a Type I, steroidal, irreversible aromatase inhibitor.[1] Its mechanism of action is fundamentally different from Type II non-steroidal inhibitors (e.g., anastrozole, letrozole), which bind reversibly to the enzyme.[2] this compound, being an analogue of the natural aromatase substrate androstenedione, acts as a false substrate.[3]

The process involves several steps:

-

Competitive Binding: this compound competitively binds to the active site of the aromatase enzyme (a cytochrome P450 enzyme, CYP19A1).[2]

-

Enzymatic Conversion: The aromatase enzyme begins its catalytic hydroxylation process on this compound, as it would with androstenedione.[2]

-

Formation of a Reactive Intermediate: This enzymatic action converts this compound into a highly reactive intermediate.[2]

-

Covalent Bonding and Inactivation: The reactive intermediate then forms a stable, covalent bond with the enzyme's active site.[1] This permanent bond renders the enzyme molecule permanently inactive.[4]

This mechanism, where the enzyme participates in its own permanent deactivation, is termed "suicide inhibition" or "mechanism-based inactivation."[2][4] Consequently, the body must synthesize new enzyme molecules to restore aromatase activity, leading to a prolonged suppression of estrogen synthesis.[4]

Kinetics of Aromatase Inhibition

The potency and mechanism of aromatase inhibitors are quantified by several kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and, for irreversible inhibitors, the equilibrium dissociation constant (Ki) and the maximal rate of inactivation (k_inact). This compound has been characterized as a potent second-generation inhibitor.

Table 1: Quantitative Aromatase Inhibition Data for this compound

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| IC50 | 30.0 - 50.0 nM | In vitro assays (typical range) | [5] |

| IC50 | 0.335 µM (335 nM) | Aromatase enzyme assay | [6] |

| IC50 | 0.112 µM (112 nM) | MCF-7 cells |[6] |

Table 2: Comparative Inhibitory Potency of Aromatase Inhibitors

| Compound | Type | IC50 Value | Experimental System | Reference |

|---|---|---|---|---|

| This compound | Steroidal, Irreversible | 30 - 50 nM | In vitro assays | [5] |

| Exemestane | Steroidal, Irreversible | 1.3 ± 0.28 µM | HEK293 cells (aromatase+) | [7] |

| Aminoglutethimide | Non-steroidal, Reversible | 1.0 - 6.0 µM | In vitro assays | [5] |

| Anastrozole | Non-steroidal, Reversible | - | - | - |

| Letrozole | Non-steroidal, Reversible | - | - | - |

Note: Direct comparison of IC50 values should be done with caution as they can vary based on experimental conditions such as substrate concentration.

Experimental Protocols

The evaluation of this compound's inhibitory activity relies on robust in vitro and in vivo assays. The most common in vitro method utilizes human placental microsomes, a rich source of aromatase.[5]

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol outlines a standard method to determine the IC50 of an inhibitor by measuring the conversion of a radiolabeled androgen to an estrogen. The "tritiated water release" method is a common variant.

Methodology:

-

Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of placental tissue. The final microsomal pellet, containing the endoplasmic reticulum with membrane-bound aromatase, is resuspended and protein concentration is determined.[5]

-

Reaction Mixture Preparation: For each reaction, a phosphate (B84403) buffer (pH 7.4) is prepared containing the human placental microsomes, an NADPH-generating system (as NADPH is a required cofactor for aromatase activity), and varying concentrations of this compound (or the test inhibitor).[8]

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically [1β-³H]-androstenedione.[9]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.[10]

-

Reaction Termination: The reaction is stopped by adding a solvent like chloroform (B151607) or by rapid cooling.

-

Product Measurement: The aromatization of [1β-³H]-androstenedione to estrone (B1671321) releases the ³H atom into the water (as ³H₂O). The radiolabeled water is separated from the unreacted substrate (e.g., by charcoal-dextran precipitation of the steroid) and quantified using liquid scintillation counting.

-

Data Analysis:

-

The rate of reaction (³H₂O formation) is calculated for each inhibitor concentration.

-

The percentage of inhibition relative to a no-inhibitor control is determined.

-

A dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration.

-